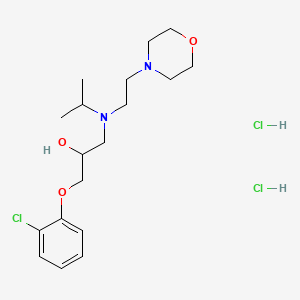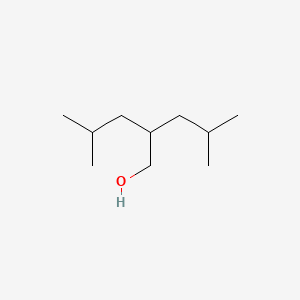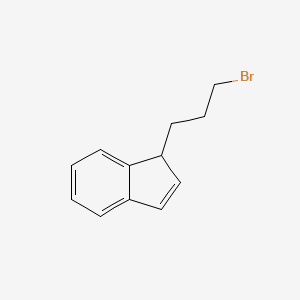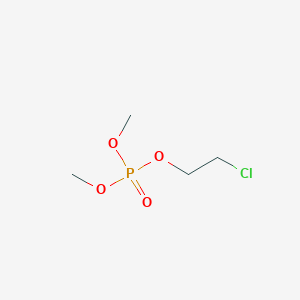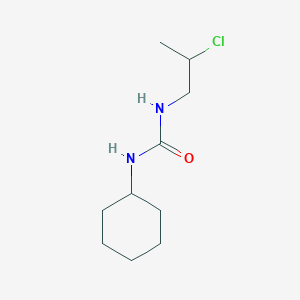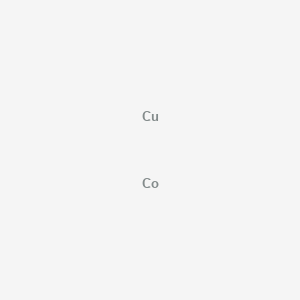
Cobalt;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt and copper are transition metals that are often studied together due to their unique properties and potential applications in various fields. Cobalt is known for its high melting point, magnetic properties, and ability to form stable compounds. Copper, on the other hand, is renowned for its excellent electrical and thermal conductivity. When combined, cobalt and copper can form various compounds that exhibit unique chemical and physical properties, making them valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Hydrothermal Method: : A common method for synthesizing cobalt-copper compounds involves the hydrothermal method. This process typically involves dissolving cobalt and copper salts in water, followed by heating the solution in a sealed container at high temperatures and pressures. The resulting product is then filtered, washed, and dried .
-
Co-precipitation Method: : Another method involves the co-precipitation of cobalt and copper ions from an aqueous solution. This is achieved by adding a precipitating agent, such as sodium hydroxide, to a solution containing cobalt and copper salts. The precipitate is then collected, washed, and calcined to obtain the desired compound .
Industrial Production Methods
-
Electrodeposition: : In industrial settings, cobalt-copper compounds can be produced through electrodeposition. This process involves the reduction of cobalt and copper ions from an electrolyte solution onto a conductive substrate. The resulting deposits are then processed to obtain the desired compound .
-
Solid-State Reaction: : Another industrial method involves the solid-state reaction of cobalt and copper oxides at high temperatures. This process typically requires precise control of temperature and atmosphere to ensure the formation of the desired compound .
化学反应分析
Types of Reactions
-
Oxidation: : Cobalt-copper compounds can undergo oxidation reactions, where the metals are oxidized to higher oxidation states. For example, cobalt can be oxidized from Co(II) to Co(III), and copper can be oxidized from Cu(I) to Cu(II) .
-
Reduction: : These compounds can also undergo reduction reactions, where the metals are reduced to lower oxidation states. For instance, Co(III) can be reduced to Co(II), and Cu(II) can be reduced to Cu(I) .
-
Substitution: : Cobalt-copper compounds can participate in substitution reactions, where ligands or other groups attached to the metals are replaced by different ligands or groups .
Common Reagents and Conditions
-
Oxidizing Agents: : Common oxidizing agents used in reactions with cobalt-copper compounds include hydrogen peroxide, potassium permanganate, and nitric acid .
-
Reducing Agents: : Common reducing agents include sodium borohydride, hydrazine, and ascorbic acid .
Major Products Formed
-
Oxides: : Oxidation reactions often result in the formation of cobalt and copper oxides, such as cobalt(III) oxide and copper(II) oxide .
-
Complexes: : Substitution reactions can lead to the formation of various cobalt-copper complexes with different ligands, such as amines, phosphines, and carboxylates .
科学研究应用
Chemistry
-
Catalysis: : Cobalt-copper compounds are widely used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions .
-
Electrochemistry: : These compounds are also used in electrochemical applications, such as in the development of batteries and supercapacitors .
Biology and Medicine
-
Antimicrobial Agents: : Cobalt-copper compounds have shown promising antimicrobial properties and are being studied for their potential use in treating bacterial infections .
-
Cancer Therapy: : Copper compounds, in particular, have been studied for their ability to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy .
Industry
作用机制
The mechanism of action of cobalt-copper compounds varies depending on the specific application. In catalysis, these compounds often function by providing active sites for the adsorption and activation of reactants, facilitating the desired chemical reactions . In biological applications, cobalt and copper ions can interact with cellular components, such as proteins and DNA, leading to various biological effects. For example, copper ions can induce oxidative stress in cancer cells, leading to cell death .
相似化合物的比较
Similar Compounds
-
Nickel-Copper Compounds: : Similar to cobalt-copper compounds, nickel-copper compounds are also used in catalysis and electrochemical applications. cobalt-copper compounds often exhibit higher catalytic activity and stability .
-
Iron-Copper Compounds: : Iron-copper compounds are another class of similar compounds used in various applications. Compared to cobalt-copper compounds, iron-copper compounds are generally less expensive but may have lower performance in certain applications .
Uniqueness
Cobalt-copper compounds are unique due to their combination of magnetic, catalytic, and electrochemical properties. This makes them highly versatile and valuable in a wide range of scientific and industrial applications .
属性
CAS 编号 |
12506-85-3 |
|---|---|
分子式 |
CoCu |
分子量 |
122.48 g/mol |
IUPAC 名称 |
cobalt;copper |
InChI |
InChI=1S/Co.Cu |
InChI 键 |
RYTYSMSQNNBZDP-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



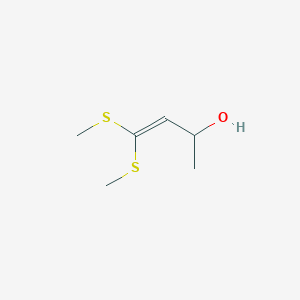



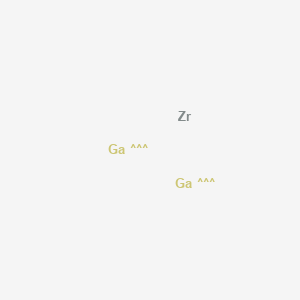
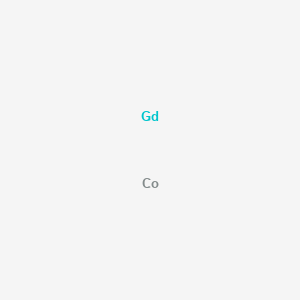
![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
